![molecular formula C15H11BrO2 B3053829 6-Bromoflavanone CAS No. 56414-11-0](/img/structure/B3053829.png)
6-Bromoflavanone
Overview
Description
6-Bromoflavanone is a halogenated flavonoid . Flavonoids are polyphenolic phytochemicals produced in fruits, nuts, and vegetables . They are known to modulate memory and anxiety-like behavior .
Synthesis Analysis
The synthesis of flavones, including 6-Bromoflavanone, is often based on the oxidative cyclization of o-hydroxychalcones . The reaction conditions and the structure of the precursor can influence the cyclization products . A one-pot synthesis method has been developed for the effective synthesis of functionalized flavones .Molecular Structure Analysis
The molecular formula of 6-Bromoflavanone is C15H11BrO2 . Its average mass is 303.151 Da and its monoisotopic mass is 301.994232 Da .Chemical Reactions Analysis
Flavones, including 6-Bromoflavanone, are synthesized from phenylalanine and malonyl-CoA . Over 8000 individual flavonoids have been identified in plants . The most applied method for the synthesis of flavones is based on the oxidative cyclization of o-hydroxychalcones .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromoflavanone are largely determined by its molecular structure . The molecular structures of flavonoids may prompt a great deal of attention in the field of organic synthesis and biology to study innovative methods of synthesis and therapeutic applications .Scientific Research Applications
Anxiolytic Properties
6-Bromoflavanone has been studied for its anxiolytic properties, comparing its effects to diazepam and natural flavonoid chrysin. Behavioral tests in mice showed that 6-bromoflavanone increased locomotor activity and exploratory skills without inducing sedation or compulsive behavior, suggesting anxiolytic activity (Ognibene et al., 2008).
Psoriasis Treatment
Research on the use of 6-bromoflavanone for psoriasis treatment showed its efficiency in skin absorption, making it a potential candidate for topical treatment. The study highlighted its anti-inflammatory potency in a psoriasis-like mouse model, suggesting that it could be a valuable treatment for the condition (Alalaiwe et al., 2020).
Antimicrobial and Cytotoxic Activity
6-Bromoflavanone has been identified in the study of prenylated flavonoids isolated from medicinal plants, showing antimicrobial and cytotoxic activity. These findings support the use of such compounds in traditional medicine and indicate a high potential for them as antimicrobial agents and in anti-inflammatory treatments (Sohn et al., 2004).
Fluorescence Properties
The fluorescence properties of flavanone derivatives, including 6-bromoflavanone, have been studied, revealing that they exhibit significant fluorescence in specific conditions. This suggests potential applications in fluorescence-based assays and imaging techniques (Li et al., 2016).
Future Directions
Research on flavonoids, including 6-Bromoflavanone, is ongoing. Future directions may include further exploration of their therapeutic effects, development of novel synthesis methods, and investigation of their mechanisms of action . The structural features of flavonoids may prompt a great deal of attention in the field of organic synthesis and biology to study innovative methods of synthesis and therapeutic applications .
properties
IUPAC Name |
6-bromo-2-phenyl-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTJSFMIDKNCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80414863 | |
Record name | 6-Bromoflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
56414-11-0 | |
Record name | 6-Bromoflavanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80414863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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